Cas no 1311185-35-9 ([2,4-Bis(propan-2-yl)phenyl]boronic acid)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/1311185-35-9x500.png)
[2,4-Bis(propan-2-yl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
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- [2,4-bis(propan-2-yl)phenyl]boronic acid
- [2,4-di(propan-2-yl)phenyl]boronic acid
- [2,4-bis(propan-2-yl)phenyl]boronicacid
- Z381541058
- Boronic acid, B-[2,4-bis(1-methylethyl)phenyl]-
- 2,4-bis(propan-2-yl)phenyl]boronic acid
- [2,4-Bis(propan-2-yl)phenyl]boronic acid
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- インチ: 1S/C12H19BO2/c1-8(2)10-5-6-12(13(14)15)11(7-10)9(3)4/h5-9,14-15H,1-4H3
- InChIKey: RPNRGXOGAZPWKF-UHFFFAOYSA-N
- ほほえんだ: OB(C1=CC=C(C=C1C(C)C)C(C)C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- トポロジー分子極性表面積: 40.5
[2,4-Bis(propan-2-yl)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70229-0.5g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 0.5g |
$468.0 | 2023-05-05 | |
Enamine | EN300-70229-2.5g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 2.5g |
$1174.0 | 2023-05-05 | |
Aaron | AR01ABQY-100mg |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 100mg |
$284.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329125-100mg |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 100mg |
¥4060.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329125-1g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 1g |
¥14040.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329125-250mg |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 250mg |
¥7311.00 | 2024-08-09 | |
Enamine | EN300-70229-1.0g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 1g |
$600.0 | 2023-05-05 | |
Enamine | EN300-70229-10.0g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 10g |
$2577.0 | 2023-05-05 | |
Enamine | EN300-70229-0.1g |
[2,4-bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 0.1g |
$188.0 | 2023-05-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01099317-1g |
[2,4-Bis(propan-2-yl)phenyl]boronic acid |
1311185-35-9 | 95% | 1g |
¥3031.0 | 2023-04-03 |
[2,4-Bis(propan-2-yl)phenyl]boronic acid 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
[2,4-Bis(propan-2-yl)phenyl]boronic acidに関する追加情報
Recent Advances in the Application of [2,4-Bis(propan-2-yl)phenyl]boronic acid (CAS: 1311185-35-9) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative [2,4-Bis(propan-2-yl)phenyl]boronic acid (CAS: 1311185-35-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has demonstrated promising applications in drug discovery, catalysis, and materials science. Recent studies have highlighted its potential as a versatile building block in the synthesis of complex molecules and as a key intermediate in the development of novel therapeutic agents.
One of the most notable applications of [2,4-Bis(propan-2-yl)phenyl]boronic acid is its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in facilitating the synthesis of biaryl compounds, which are critical scaffolds in many pharmaceutical agents. The study reported that the steric hindrance provided by the isopropyl groups enhances the selectivity and yield of the coupling reactions, making it a valuable tool for medicinal chemists.
In addition to its synthetic utility, [2,4-Bis(propan-2-yl)phenyl]boronic acid has shown potential in the development of boron-based therapeutics. Boron-containing compounds are gaining attention for their unique mechanisms of action, particularly in cancer therapy. A recent preclinical study explored the compound's ability to inhibit specific enzymes involved in tumor growth, with promising results in vitro and in vivo. The study, published in Bioorganic & Medicinal Chemistry Letters, suggested that further optimization of the compound's pharmacokinetic properties could lead to the development of a new class of anticancer agents.
Another area of active research involves the use of [2,4-Bis(propan-2-yl)phenyl]boronic acid in the design of sensors and diagnostic tools. Boronic acids are known for their ability to bind diols, making them ideal for detecting sugars and other biologically relevant molecules. A 2024 study in ACS Sensors reported the development of a fluorescent sensor based on this compound, capable of detecting glucose levels with high specificity. This innovation has potential applications in diabetes management and point-of-care diagnostics.
Despite these advancements, challenges remain in the widespread adoption of [2,4-Bis(propan-2-yl)phenyl]boronic acid. Issues such as solubility, stability, and bioavailability need to be addressed to fully realize its potential in pharmaceutical applications. Ongoing research is focused on derivatization strategies and formulation approaches to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to drive further progress in this area.
In conclusion, [2,4-Bis(propan-2-yl)phenyl]boronic acid (CAS: 1311185-35-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span synthetic chemistry, drug discovery, and diagnostic tool development, with ongoing studies uncovering new possibilities. As research continues to elucidate its mechanisms and optimize its properties, this compound is poised to make significant contributions to the field.
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